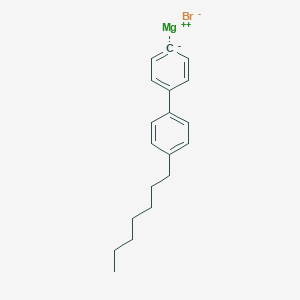![molecular formula C7H10O2S B6295019 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2387598-76-5](/img/structure/B6295019.png)
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfanylbicyclo[111]pentane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2S It is characterized by a bicyclic structure with a sulfur-containing methylthio group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes cyclization to form the bicyclic structure.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction. This step often involves the use of a methylthiol reagent under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, while the bicyclic structure provides rigidity and stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a sulfonyl group instead of a methylthio group.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group.
Uniqueness
3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. The bicyclic structure also provides a rigid framework that can influence the compound’s interactions with other molecules.
Propriétés
IUPAC Name |
3-methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXKAMBPMWYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)



![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)


